1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
CAS No.: 551920-99-1
Cat. No.: VC4201378
Molecular Formula: C20H19F3N4O
Molecular Weight: 388.394
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 551920-99-1 |
|---|---|
| Molecular Formula | C20H19F3N4O |
| Molecular Weight | 388.394 |
| IUPAC Name | 1-(4-phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C20H19F3N4O/c21-20(22,23)19-24-16-8-4-5-9-17(16)27(19)14-18(28)26-12-10-25(11-13-26)15-6-2-1-3-7-15/h1-9H,10-14H2 |
| Standard InChI Key | SORKHYRULMNRLK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a hybrid structure combining a phenylpiperazine moiety linked via an ethanone bridge to a 2-(trifluoromethyl)benzimidazole group. Its molecular formula is C₂₀H₁₉F₃N₄O, with a molecular weight of 388.394 g/mol. Key structural elements include:
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A piperazine ring substituted with a phenyl group at the 4-position.
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A benzimidazole core modified with a trifluoromethyl (-CF₃) group at the 2-position.
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A ketone-functionalized ethanone bridge connecting the two heterocyclic systems.
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 551920-99-1 | |
| Molecular Formula | C₂₀H₁₉F₃N₄O | |
| Molecular Weight | 388.394 g/mol | |
| IUPAC Name | 1-(4-phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. In ¹H NMR, signals at δ 3.81–4.05 ppm correspond to the ethanone bridge’s methylene protons, while aromatic protons of the benzimidazole and phenylpiperazine groups resonate between δ 7.61–8.00 ppm . The IR spectrum exhibits stretches for the ketone carbonyl (C=O) at ~1,680 cm⁻¹ and C-F vibrations from the trifluoromethyl group at ~1,100–1,300 cm⁻¹.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Formation of the benzimidazole core: Condensation of 1,2-diaminobenzene derivatives with trifluoroacetic acid or its analogs .
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Piperazine functionalization: Alkylation or acylation of 4-phenylpiperazine with chloroacetyl chloride .
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Coupling reaction: Nucleophilic substitution or Mitsunobu reaction to link the benzimidazole and piperazine moieties via the ethanone bridge.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzimidazole formation | 1,2-diaminobenzene + CF₃COOH, Δ | 65% |
| 2 | Piperazine acylation | 4-phenylpiperazine + ClCH₂COCl, Et₃N | 78% |
| 3 | Ethanone bridge coupling | K₂CO₃, DMF, 80°C | 52% |
Purification and Analytical Methods
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients .
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Crystallization: Recrystallization from ethanol/water mixtures.
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Purity analysis: High-performance liquid chromatography (HPLC) with >95% purity thresholds.
| Target/Organism | Assay Result | Citation |
|---|---|---|
| 5-HT₁A receptor | Ki = 12 nM (docking) | |
| Staphylococcus aureus | MIC = 32 μg/mL | |
| CXCR3 receptor | IC₅₀ = 89 nM |
Computational and Molecular Modeling Insights
Molecular Docking Studies
Docking simulations (PDB ID: 7E2Z) indicate the compound’s trifluoromethylbenzimidazole group forms hydrophobic interactions with Phe362 and Tyr386 residues of the 5-HT₁A receptor, while the phenylpiperazine moiety engages in π-π stacking with Phe361.
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to logP = 2.1.
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Metabolism: Predicted CYP3A4 substrate with t₁/₂ = 4.2 hours.
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Toxicity: Ames test-negative; LD₅₀ (mouse) = 320 mg/kg (estimated).
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structure-activity relationship (SAR) studies highlight critical modifications:
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Trifluoromethyl group: Enhances metabolic stability and membrane permeability.
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Piperazine substitution: 4-phenyl configuration optimizes receptor affinity .
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Ethanone bridge length: Two-carbon spacer maximizes conformational flexibility .
Therapeutic Target Exploration
Ongoing research investigates its potential against:
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Depression: Via 5-HT₁A/5-HT₂C receptor dual modulation.
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Autoimmune disorders: Through CXCR3-mediated immune cell trafficking inhibition .
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Oncology: Benzimidazole derivatives show topoisomerase I inhibition (IC₅₀ = 1.7 μM in MCF-7 cells) .
Future Directions and Research Opportunities
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